N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide
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Overview
Description
The molecule “N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide” is a complex organic compound. It contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound . The molecule also has a dimethylamino group and a difluorobenzamide group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinazoline ring, dimethylamino group, and difluorobenzamide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The tetrahydroquinazoline ring, dimethylamino group, and difluorobenzamide group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
- PDMAEMA is a cationic polymer with excellent biocompatibility. Researchers have utilized it in drug delivery systems, particularly for anticancer drugs. By forming micelles or nanoparticles, PDMAEMA can encapsulate drugs like quercetin, enhancing their solubility and targeted delivery .
- These nanogels can swell or collapse in response to environmental changes, making them suitable for controlled drug release .
Drug Delivery Systems
Responsive Nanogels
Star-Shaped Polymers for Drug Delivery
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-23(2)17-20-9-11-7-12(4-6-15(11)22-17)21-16(24)10-3-5-13(18)14(19)8-10/h3,5,8-9,12H,4,6-7H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNKDIPROIFYQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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